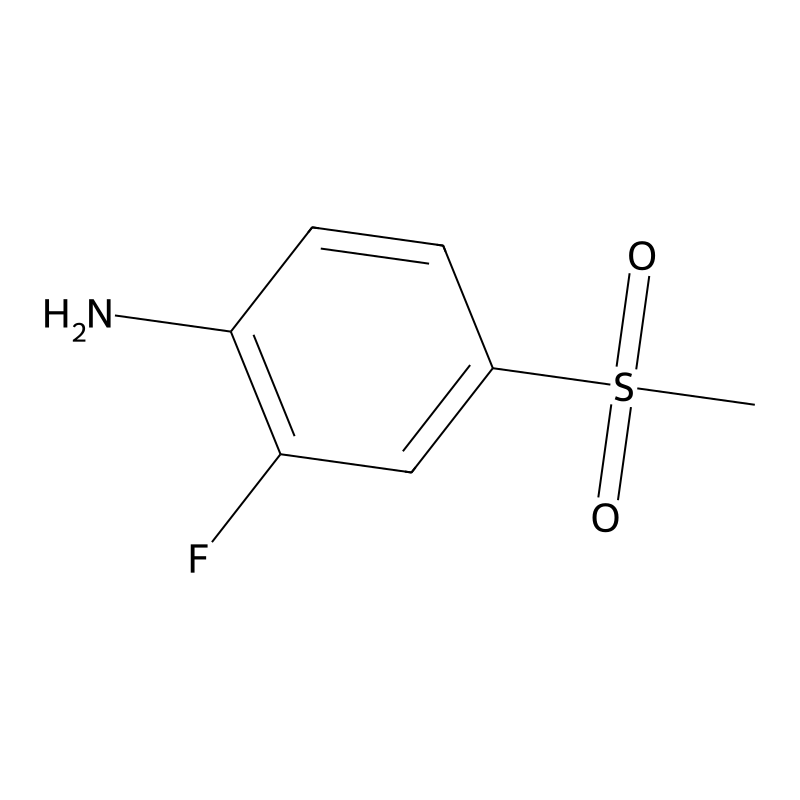2-Fluoro-4-(methylsulfonyl)aniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Fluoro-4-(methylsulfonyl)aniline is an organic compound with the molecular formula . It features a fluorine atom at the 2-position and a methylsulfonyl group at the 4-position of the aniline ring. This compound is characterized by its unique combination of functional groups, which influences its chemical reactivity and biological activity. The presence of the electron-withdrawing fluorine and methylsulfonyl groups significantly affects the compound's properties, including its solubility and reactivity in various chemical environments .
Medicinal Chemistry
- Antidiabetic Agent: Studies suggest 2-F-4-MSA possesses antidiabetic properties. When incorporated into specific drug candidates, it exhibited agonistic activity at the peroxisome proliferator-activated receptor gamma (PPARγ), potentially regulating blood sugar levels [1].
Source
- Drug Discovery Scaffold: The unique structure of 2-F-4-MSA makes it valuable as a scaffold in drug discovery. By attaching various functional groups to its core structure, researchers can create novel molecules with diverse biological activities [2].
Source
[2] "2-Fluoro-4-(methylsulfonyl)aniline ≥98%" VWR, prod. no. 8975963:
Material Science
- Organic Optoelectronic Materials: Research suggests that 2-F-4-MSA can be used to develop organic optoelectronic materials. These materials have potential applications in organic light-emitting diodes (OLEDs) and organic solar cells due to their unique electronic properties [3].
Source
[3] "Clearsynth | 2-Fluoro-4-(methylsulfonyl)aniline" Clearsynth, Cat. No. CS-M-07971:
- Nucleophilic Aromatic Substitution: The compound can participate in nucleophilic aromatic substitution due to the electron-withdrawing nature of its functional groups, making the aromatic ring more susceptible to attack by nucleophiles like hydroxide ions or amines.
- Oxidation and Reduction: The methylsulfonyl group can be oxidized to form sulfone derivatives, while reduction reactions can convert this group to a sulfide.
- Halogenation: The compound can also undergo selective halogenation reactions, allowing for further functionalization of the aromatic ring .
The biological activity of 2-Fluoro-4-(methylsulfonyl)aniline is notable due to its interactions with various proteins and enzymes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. Specifically, it may modulate kinase activities, impacting phosphorylation states of downstream targets, which could lead to various physiological effects. Additionally, its interactions with biomolecules may affect biochemical pathways crucial for cellular functions.
The synthesis of 2-Fluoro-4-(methylsulfonyl)aniline typically involves a two-step process:
- Fluorination of Aniline: Aniline is reacted with a fluorinating agent (such as hydrogen fluoride) to introduce the fluorine atom at the 2-position of the benzene ring. This step often requires an oxidizing agent to facilitate the reaction.
- Methylsulfonylation: The resulting 2-fluoroaniline is then reacted with a methylsulfonylating agent (like methanesulfonyl chloride) in the presence of a base (e.g., triethylamine) at elevated temperatures to yield 2-Fluoro-4-(methylsulfonyl)aniline .
2-Fluoro-4-(methylsulfonyl)aniline has potential applications in various fields:
- Pharmaceutical Development: Its unique structure may contribute to drug discovery efforts, particularly in designing compounds that target specific biological pathways.
- Chemical Synthesis: The compound can serve as an intermediate in synthesizing more complex organic molecules due to its reactive functional groups .
Research on 2-Fluoro-4-(methylsulfonyl)aniline indicates that it interacts with several cellular targets. These interactions may influence various biochemical pathways, affecting processes such as cell signaling and metabolism. Environmental factors like temperature and pH can also impact these interactions, highlighting the need for careful consideration in experimental designs involving this compound.
Several compounds share structural similarities with 2-Fluoro-4-(methylsulfonyl)aniline. Below are some comparable compounds along with their unique features:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 4-Methylsulfonylaniline | Methylsulfonyl group at para position | Lacks fluorine; potentially different reactivity |
| 2-Fluoroaniline | Fluorine at 2-position without methylsulfonyl group | Simpler structure; different biological activity |
| 3-Fluoro-4-(methylsulfonyl)aniline | Fluorine at 3-position | Altered electronic properties compared to target compound |
| 2-Chloro-4-(methylsulfonyl)aniline | Chlorine instead of fluorine | Different halogen properties affecting reactivity |
Each of these compounds exhibits unique properties that distinguish them from 2-Fluoro-4-(methylsulfonyl)aniline, particularly in terms of reactivity and biological activity due to variations in their functional groups.
XLogP3
GHS Hazard Statements
H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (25%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








